8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl furan-2-carboxylate
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Overview
Description
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl furan-2-carboxylate is a complex organic compound that belongs to the class of benzo[c]chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl furan-2-carboxylate typically involves a multi-step process. One common method starts with the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate. The final step involves oxidative aromatization of the cyclohexadiene cycloadduct intermediate to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a phosphodiesterase II inhibitor, which could be useful in treating neurodegenerative diseases.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: Its derivatives are studied for their antioxidant, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism by which 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl furan-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, as a potential phosphodiesterase II inhibitor, it may bind to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-oxo-6H-benzo[c]chromen-3-yl acetate
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
- 3-hydroxy-6-oxo-6H-benzo[c]chromen-8-yl β-D-glucopyranosiduronic acid
Uniqueness
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl furan-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and furan-2-carboxylate groups contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
Properties
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6/c1-22-11-4-6-13-14-7-5-12(24-19(21)16-3-2-8-23-16)10-17(14)25-18(20)15(13)9-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZNAUPIEQOVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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